Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Overview
Description
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxy group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate typically involves the esterification of 3-(2-chloroacetyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloroacetyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 3-(2-oxoacetyl)-4-hydroxybenzoate.
Reduction: Formation of Methyl 3-(2-hydroxymethyl)-4-hydroxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate involves its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The hydroxy group can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromoacetyl)-4-hydroxybenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(2-acetyl)-4-hydroxybenzoate: Lacks the halogen atom, making it less reactive in substitution reactions.
Methyl 3-(2-chloroacetyl)-4-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.
Uniqueness
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate is unique due to the presence of both a chloroacetyl group and a hydroxy group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Biological Activity
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate, a derivative of methyl 4-hydroxybenzoate, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a chloroacetyl group, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of methyl 4-hydroxybenzoate with chloroacetyl chloride in the presence of a suitable catalyst. The reaction can be represented as follows:
This method has been optimized for yield and efficiency, utilizing solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction process .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's effectiveness is often measured by its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Mycobacterium tuberculosis | <1 |
Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines. Notably, studies have reported that these compounds can induce apoptosis in HeLa cells (a cervical cancer cell line), suggesting their potential as anticancer agents .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX-2 has been particularly noted, making this compound a candidate for further development in anti-inflammatory therapies .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : The chloroacetyl group may enhance the lipophilicity of the molecule, facilitating penetration into bacterial cell membranes and disrupting cellular functions.
- Cytotoxic Effects : The compound may induce apoptosis through the activation of caspase pathways or by generating reactive oxygen species (ROS) within cancer cells.
- COX Inhibition : By inhibiting COX-2, this compound may reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Mycobacterium tuberculosis, with an IC50 value indicating significant potency compared to standard treatments .
- Cytotoxicity Assessment : In vitro assays conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Anti-inflammatory Research : A recent investigation highlighted the compound's ability to significantly reduce edema in animal models, supporting its use in treating inflammatory conditions .
Properties
IUPAC Name |
methyl 3-(2-chloroacetyl)-4-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-15-10(14)6-2-3-8(12)7(4-6)9(13)5-11/h2-4,12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKMSMDJAMGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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